molecular formula C18H12Cl2O4 B2633079 (Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 879806-92-5

(Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2633079
CAS No.: 879806-92-5
M. Wt: 363.19
InChI Key: OGDYMTXCSXPAKB-FMQZQXMHSA-N
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Description

(Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves the condensation of 2,4-dichlorobenzaldehyde with a suitable benzofuran derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the benzylidene moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications, including its ability to interact with specific biological targets.

Industry

In industry, the compound might be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one include other benzofuran derivatives with different substituents on the benzylidene and benzofuran moieties.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, biological activity, and potential applications. Comparing its properties with those of similar compounds can provide insights into its potential advantages and limitations.

Properties

IUPAC Name

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O4/c1-10(21)9-23-13-4-5-14-16(8-13)24-17(18(14)22)6-11-2-3-12(19)7-15(11)20/h2-8H,9H2,1H3/b17-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDYMTXCSXPAKB-FMQZQXMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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